2-morpholino-3-(phenylamino)naphthalene-1,4-dione
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Overview
Description
2-morpholino-3-(phenylamino)naphthalene-1,4-dione is a chemical compound with the molecular formula C20H18N2O3 and a molecular weight of 334.37 g/mol It is known for its unique structure, which includes a naphthalene core substituted with morpholino and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with morpholine and aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by morpholino and phenylamino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or phenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-morpholino-3-(phenylamino)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-morpholino-3-(phenylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress and apoptosis is well-documented .
Comparison with Similar Compounds
Similar Compounds
- 2-morpholino-3-(phenylamino)naphthalene-1,4-dione
- 2,3-dibromonaphthalene-1,4-dione
- 2-(4-morpholinyl)-3-(phenylamino)-1,4-naphthoquinone
Uniqueness
This compound stands out due to its unique combination of morpholino and phenylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-anilino-3-morpholin-4-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-15-8-4-5-9-16(15)20(24)18(22-10-12-25-13-11-22)17(19)21-14-6-2-1-3-7-14/h1-9,21H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMWKFRERSOEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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